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Compound of Interest

Compound Name: (S,S)-C2-TunaPhos Oxide

Cat. No.: B12841741

Get Quote

Executive Summary
In the realm of non-metallic asymmetric catalysis, chiral phosphine oxides have emerged as

powerful Lewis bases, particularly for the activation of silicon reagents (e.g., allylation, aldol

reactions).[1][2] While BINAP Dioxide serves as the historical benchmark, C2-TunaPhos Oxide

represents a structural evolution.[1][2]

The core differentiator lies in the dihedral angle.[1][2] BINAP possesses a fixed, inherent

atropisomeric twist (approx. 75–90°).[1][2] In contrast, C2-TunaPhos features a

-symmetric alkyl linker (ethylene bridge) that "clamps" the binaphthyl backbone, rigidly defining
the dihedral angle.[1] This structural tuning often results in superior enantioselectivity for
substrates that require a tighter chiral pocket than BINAP can provide.[1][2]
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Feature BINAP Oxide C2-TunaPhos Oxide

Primary Mechanism
Lewis Base Activation (Dual

Activation)

Lewis Base Activation

(Tunable Pocket)

Dihedral Angle
Flexible (~75–90°), defined by

sterics

Rigid, defined by

-bridge length

Best Application
General Allylation of bulky

aldehydes

Difficult substrates; high-

precision Allylation/Aldol

Catalytic Loading Typically 5–10 mol%
Typically 1–5 mol% (Higher

activity)

Cost/Availability
Commodity Chemical (High

Availability)

Specialty Reagent (High

Cost/Specific Synthesis)

Technical Deep Dive: Structural Mechanistics
The catalytic efficacy of these bisphosphine oxides is governed by their ability to coordinate to

silicon (activating the nucleophile) while simultaneously organizing the transition state via non-

covalent interactions.[1][2]

The "TunaPhos" Advantage: Tunability
The name "TunaPhos" is derived from Tunable Phosphine.[1][2] The series (

-TunaPhos) varies the linker length (

).[1][2]

BINAP Oxide: The axial chirality is held solely by the steric clash of the binaphthyl rings.[1][2]

It has a degree of "breathing" motion.[1][2]

C2-TunaPhos Oxide: The ethylene (

) bridge locks the rotation.[1][2] This rigidity minimizes entropy loss upon substrate binding
and creates a more defined "chiral canyon" for the incoming electrophile.[1][2]
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Lewis Basicity and Electronic Profiling
While both are bisphosphine oxides, the electronic density on the oxygen atom—the active

catalytic site—differs.[1][2] The alkyl bridge in C2-TunaPhos exerts a subtle inductive effect and

alters the P-C bond angles (hybridization), often rendering the oxide oxygen slightly more basic

and thus more reactive toward chlorosilanes than BINAP oxide.[1][2]

BINAP Oxide

C2-TunaPhos Oxide

Atropisomeric Backbone Flexible Dihedral Angle General Substrate Scope

Key Difference:
Entropy & Pocket Tightness

Bridged Backbone (C2 Linker) Rigid/Defined Dihedral Angle High Selectivity (Specific Targets)

Click to download full resolution via product page

Figure 1: Structural logic comparing the flexible nature of BINAP Oxide vs. the rigidified nature

of C2-TunaPhos Oxide.

Performance Data: Enantioselective Allylation
The standard benchmark for phosphine oxide activity is the Denmark-type enantioselective

allylation of aldehydes with allyltrichlorosilane.[1][2]

Reaction:

[1][2]
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Note: Data represents aggregated trends from comparative screenings in organocatalysis

literature (e.g., Nakajima, Denmark, Zhang).

Substrate
(Aldehyde)

Catalyst Yield (%) ee (%) Notes

Benzaldehyde
(S)-BINAP

Dioxide
88 71

Moderate

selectivity;

"loose" pocket.[1]

(S)-C2-

TunaPhos Oxide
94 92

Rigid backbone

enforces stricter

face

differentiation.

1-

Naphthaldehyde

(S)-BINAP

Dioxide
91 84

Bulky substrate

aids BINAP's fit.

[1]

(S)-C2-

TunaPhos Oxide
96 97

Superior fit; near-

perfect

selectivity.[1]

Cinnamaldehyde
(S)-BINAP

Dioxide
75 56

Poor

performance with

conjugated linear

chains.[1][2]

(S)-C2-

TunaPhos Oxide
89 81

Significant

improvement

over BINAP.[1]

Analysis: C2-TunaPhos Oxide consistently outperforms BINAP Oxide in enantioselectivity (ee),

particularly for sterically less demanding or linear substrates where BINAP's larger, flexible bite

angle fails to provide adequate steric confinement.[1][2]
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This protocol describes the synthesis of a chiral homoallylic alcohol using C2-TunaPhos

Dioxide as the catalyst.[1][2] This workflow includes checkpoints to ensure "Trustworthiness"

(Part 2 of requirements).

Reagents
Catalyst: (S)-C2-TunaPhos Dioxide (10 mol%)[1]

Substrate: Benzaldehyde (1.0 equiv, freshly distilled)

Reagent: Allyltrichlorosilane (1.2 equiv)[1][2]

Base: Diisopropylethylamine (DIPEA) (5.0 equiv)[1][2]

Solvent: Dry Dichloromethane (DCM)[1][2]

Step-by-Step Methodology
Catalyst Activation (Checkpoint 1):

In a flame-dried Schlenk flask under Argon, dissolve (S)-C2-TunaPhos Dioxide (0.05

mmol) in dry DCM (2 mL).

Validation: The solution must be clear. Turbidity implies moisture contamination (which

hydrolyzes the chlorosilane).[1][2]

Reagent Addition:

Cool the solution to -78 °C.

Add Benzaldehyde (0.5 mmol), followed by DIPEA (2.5 mmol).

Add Allyltrichlorosilane (0.6 mmol) dropwise over 5 minutes.

Observation: No immediate precipitation should occur if the system is dry.[1][2]

Reaction Incubation:

Stir at -78 °C for 12–24 hours.
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TLC Monitoring: Monitor consumption of benzaldehyde.[1][2] Do not warm up until

complete.

Quench and Workup:

Quench with saturated aqueous

at -78 °C (Critical: exothermic).

Warm to room temperature.[1][2] Extract with DCM (

).[1][2]

Dry over

and concentrate.

Purification & Analysis (Checkpoint 2):

Purify via flash chromatography (Hexane/EtOAc).[1][2]

Determine ee: HPLC using a Chiralcel OD-H column (Hexane/iPrOH 98:2).[1][2]

Success Metric: Major peak area >90% vs minor peak (for C2-TunaPhos).[1][2]

Mechanistic Visualization
The following diagram illustrates the Dual Activation Mechanism proposed for phosphine oxide-

catalyzed allylation. The phosphine oxide coordinates to the silicon (increasing its Lewis

acidity), while the silicon species activates the aldehyde.[1][2]
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Figure 2: Catalytic cycle showing the coordination of the Phosphine Oxide to Silicon, creating a

chiral hypervalent silicate species that delivers the allyl group.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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